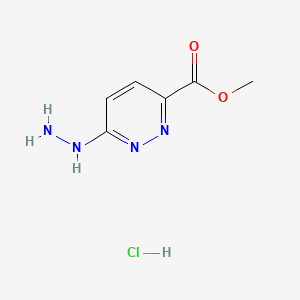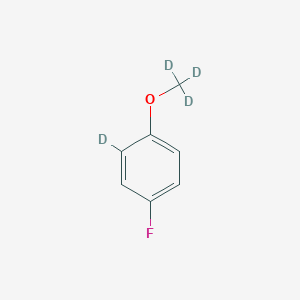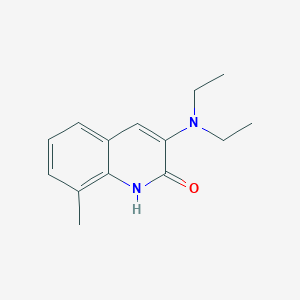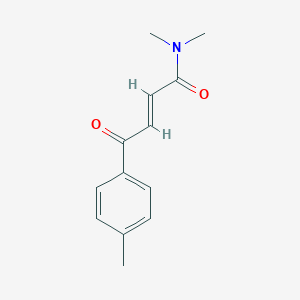
3-Hydroxyoctanoyl (R)-Carnitine Inner Salt (Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxyoctanoyl ®-Carnitine Inner Salt (Mixture of Diastereomers) is a compound that belongs to the class of carnitine derivatives. Carnitine is a quaternary ammonium compound involved in the metabolism of fatty acids. The compound is characterized by the presence of a hydroxyl group on the octanoyl chain and the carnitine moiety, which is essential for the transport of fatty acids into the mitochondria for β-oxidation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyoctanoyl ®-Carnitine Inner Salt typically involves the esterification of octanoic acid with ®-carnitine. The reaction is catalyzed by an acid or base, and the conditions are optimized to favor the formation of the desired product. The reaction can be carried out in various solvents, including methanol, ethanol, or water, depending on the desired yield and purity.
Industrial Production Methods
Industrial production of 3-Hydroxyoctanoyl ®-Carnitine Inner Salt involves large-scale esterification processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyoctanoyl ®-Carnitine Inner Salt undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Formation of 3-oxooctanoyl ®-carnitine or octanoic acid derivatives.
Reduction: Formation of 3-hydroxyoctanoyl ®-carnitine alcohol.
Substitution: Formation of halogenated or aminated derivatives of 3-hydroxyoctanoyl ®-carnitine.
Scientific Research Applications
3-Hydroxyoctanoyl ®-Carnitine Inner Salt has several scientific research applications:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its role in fatty acid metabolism and mitochondrial function.
Medicine: Explored for potential therapeutic applications in metabolic disorders and cardiovascular diseases.
Industry: Utilized in the production of dietary supplements and functional foods aimed at enhancing fatty acid metabolism.
Mechanism of Action
The mechanism of action of 3-Hydroxyoctanoyl ®-Carnitine Inner Salt involves its role in the transport of fatty acids into the mitochondria. The compound binds to fatty acids and facilitates their entry into the mitochondrial matrix, where they undergo β-oxidation to produce energy. The molecular targets include carnitine acyltransferases and mitochondrial transport proteins.
Comparison with Similar Compounds
Similar Compounds
Acetyl-L-carnitine: Another carnitine derivative involved in fatty acid metabolism.
Propionyl-L-carnitine: Used for its potential benefits in cardiovascular health.
L-carnitine: The parent compound, essential for fatty acid transport and metabolism.
Uniqueness
3-Hydroxyoctanoyl ®-Carnitine Inner Salt is unique due to the presence of the hydroxyl group on the octanoyl chain, which imparts distinct chemical and biological properties. This modification enhances its solubility and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
875668-60-3 |
|---|---|
Molecular Formula |
C₁₅H₂₉NO₅ |
Molecular Weight |
303.39 |
Synonyms |
(2R)-3-Carboxy-2-[(3-hydroxy-1-oxooctyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(4-Methoxyphenyl)amino]-butanoicAcidMethylEster](/img/structure/B1145564.png)
